(S)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

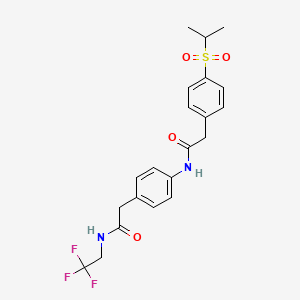

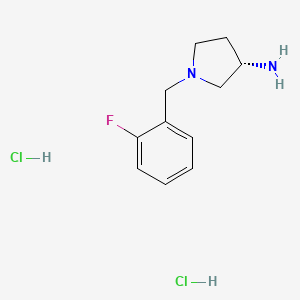

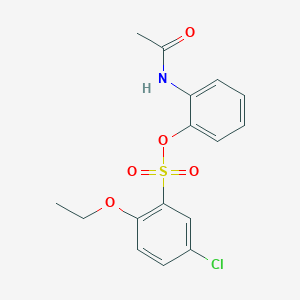

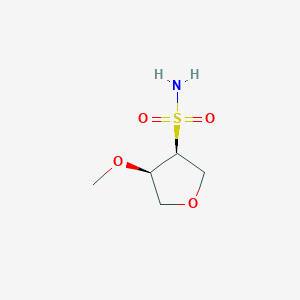

(S)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride, also known as JNJ-42153605, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of psychoactive substances and acts as a selective and potent inhibitor of the norepinephrine transporter (NET). The NET is a protein that regulates the reuptake of norepinephrine, a neurotransmitter that plays a crucial role in the regulation of mood, cognition, and behavior.

Aplicaciones Científicas De Investigación

Reaction Mechanisms and Kinetics

Mechanistic Study in Binary Solvent Mixtures : Mancini, Fortunato, and Vottero (2005) examined the reactions of 1-fluoro-2,6-dinitrobenzene with pyrrolidine, among other secondary amines, in ethyl acetate–chloroform mixtures, suggesting the mechanism involves a six-membered orientated dipolar aggregate (Mancini, Fortunato, & Vottero, 2005).

Nucleophile Structure Influence on Kinetics : A similar study by the same authors in 2004 investigated the influence of nucleophile structure and solvent effects on the kinetics of reactions between 1-fluoro-2,6-dinitrobenzene and pyrrolidine. The study highlights stereoelectronic effects and solvation mechanisms in these reactions (Mancini, Fortunato, & Vottero, 2004).

Pharmaceutical and Biological Applications

Synthesis of N,N-Spiro Bridged Cyclotriphosphazene Derivatives : Öztürk et al. (2019) synthesized N,N-spiro bridged cyclotriphosphazene derivatives using pyrrolidine, exploring their structural properties, DNA interactions, and antimicrobial activities. These compounds showed significant inhibitory effects on E. coli and B. cereus bacteria (Öztürk et al., 2019).

Synthesis of Stereoisomers for Antibacterial Agents : Schroeder et al. (1992) focused on the synthesis of various stereoisomers of 3-(1-aminoethyl)pyrrolidines, important intermediates for quinolone antibacterials, which are significant in medical research (Schroeder et al., 1992).

Chemical Synthesis and Characterization

Synthesis of Fluorobenzylated Compounds : Duan-zhi (2005) and others have synthesized various fluorobenzylated compounds, including 3-(4-fluorobenzyl) derivatives, indicating the versatility of fluorobenzyl groups in chemical syntheses (Duan-zhi, 2005).

High-Pressure Reactions for Analogue Synthesis : Barrett and Kerr (1999) used N-p-fluorobenzyl-2-chlorobenzimidazole under hyperbaric conditions with amines, including pyrrolidine, to produce adducts, demonstrating the compound's utility in synthesizing analogues like astemizole and norastemizole (Barrett & Kerr, 1999).

Propiedades

IUPAC Name |

(3S)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H/t10-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQRIKINHKGLIJ-XRIOVQLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC2=CC=CC=C2F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2449145.png)

![4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol](/img/structure/B2449146.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2449147.png)

![N-(2-ethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2449148.png)

![3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2449149.png)

![N-(3-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2449151.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2449155.png)

![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2449157.png)

![2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2449159.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2449161.png)

![2-Iodo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2449163.png)